molecular formula C23H38O5 B072320 Abietic acid, glyceryl ester CAS No. 1337-89-9

Abietic acid, glyceryl ester

Cat. No. B072320
CAS RN: 1337-89-9
M. Wt: 394.5 g/mol
InChI Key: PICABBUEHGURLB-FHWRWWIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abietic acid, glyceryl ester, also known as abietin, is an organic compound that is derived from rosin. It has been widely used in various applications, including as a coating material, adhesive, and plasticizer. In recent years, abietic acid, glyceryl ester has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biomedicine, and materials science.

Mechanism Of Action

The mechanism of action of abietic acid, glyceryl ester is not fully understood. However, it is believed to interact with cell membranes and affect their structure and function. It has also been suggested that abietic acid, glyceryl ester may have antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

Abietic acid, glyceryl ester has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can enhance cell proliferation and differentiation. It has also been shown to have antimicrobial and antifungal properties. In vivo studies have shown that it can reduce inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of abietic acid, glyceryl ester is its biocompatibility and biodegradability, which makes it a potential candidate for various biomedical applications. However, its low solubility in water and some organic solvents can limit its use in some applications. The synthesis of abietic acid, glyceryl ester is also complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on abietic acid, glyceryl ester. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of interest is the investigation of its potential applications in drug delivery, tissue engineering, and regenerative medicine. Further studies are also needed to elucidate its mechanism of action and to explore its potential as an anti-inflammatory and antioxidant agent.

Synthesis Methods

Abietic acid, glyceryl ester can be synthesized by esterification of abietic acid with glycerol in the presence of a catalyst. The reaction is usually carried out at elevated temperatures, and the yield of the product depends on the reaction conditions, such as the reaction time, temperature, and catalyst concentration.

Scientific Research Applications

Abietic acid, glyceryl ester has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug carrier due to its biocompatibility and biodegradability. In biomedicine, abietic acid, glyceryl ester has been explored as a potential material for tissue engineering and regenerative medicine. In materials science, it has been studied as a potential additive for improving the properties of polymers and coatings.

properties

CAS RN

1337-89-9

Product Name

Abietic acid, glyceryl ester

Molecular Formula

C23H38O5

Molecular Weight

394.5 g/mol

IUPAC Name

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid;propane-1,2,3-triol

InChI

InChI=1S/C20H30O2.C3H8O3/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;4-1-3(6)2-5/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);3-6H,1-2H2/t16-,17+,19+,20+;/m0./s1

InChI Key

PICABBUEHGURLB-FHWRWWIWSA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C.C(C(CO)O)O

SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C.C(C(CO)O)O

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C.C(C(CO)O)O

Other CAS RN

1337-89-9

synonyms

Glyceryl monoabietate

Origin of Product

United States

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